molecular formula C18H34N6O5 B3113363 Desthiobiotin-PEG3-Azide CAS No. 1951424-99-9

Desthiobiotin-PEG3-Azide

Cat. No.: B3113363
CAS No.: 1951424-99-9
M. Wt: 414.5 g/mol
InChI Key: JIQVKRRASYKCEL-CVEARBPZSA-N
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Description

Contextualization of Biotin (B1667282) Analogs in Biochemical Probes

Biotin, also known as vitamin H, forms an exceptionally strong and stable non-covalent bond with the protein streptavidin. This interaction is a cornerstone of many biochemical assays. However, the near-irreversible nature of the biotin-streptavidin bond can be a drawback in applications where the release of the captured biomolecule is desired. This has led to the development and use of biotin analogs, such as desthiobiotin.

Desthiobiotin is a sulfur-free analog of biotin. sigmaaldrich.com It binds to streptavidin with high specificity, similar to biotin, but with a significantly lower affinity. sigmaaldrich.com This reduced affinity allows for the gentle and specific elution of desthiobiotin-labeled molecules from streptavidin affinity matrices using a simple displacement with free biotin under physiological conditions. sigmaaldrich.comnih.govpsu.edu This characteristic is particularly advantageous in "pull-down" experiments with biological samples, as it minimizes the co-purification of endogenous biotinylated molecules that would remain bound to streptavidin during elution with free biotin. sigmaaldrich.com Desthiobiotin-labeled conjugates have been shown to be equivalent to their biotinylated counterparts in applications like cell staining and antigen labeling. nih.govpsu.edu

Functional Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely used in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. axispharm.com These linkers are water-soluble, non-toxic, and generally non-immunogenic polymers. creative-biolabs.combroadpharm.comprecisepeg.com The incorporation of a PEG linker in a biochemical probe offers several key advantages:

Improved Solubility: PEG linkers can significantly enhance the solubility of hydrophobic molecules in aqueous solutions, which is crucial for many biological applications. axispharm.comcreative-biolabs.comprecisepeg.com

Enhanced Stability: By creating a protective hydrophilic barrier, PEGylation can shield conjugated molecules from enzymatic degradation and clearance by the immune system, thereby increasing their stability and circulation time. creative-biolabs.combroadpharm.com

Reduced Steric Hindrance: The flexible and hydrophilic nature of the PEG chain provides a spacer arm that reduces steric hindrance between the conjugated molecules, allowing for better interaction with their targets. precisepeg.com

Increased Bioavailability: The improved solubility and stability conferred by PEG linkers contribute to better distribution and reduced clearance of the conjugated molecule in biological systems. axispharm.com

PEG linkers come in various lengths, and the choice of length can influence the properties of the final conjugate. broadpharm.comprecisepeg.com They can be monodispersed, having a precise number of PEG units and a specific molecular weight, or polydispersed, which is a mixture of polymers with an average molecular weight. broadpharm.com

Significance of Azide (B81097) Functionality in Bio-orthogonal Chemical Strategies

The azide group (-N3) is a cornerstone of bio-orthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The azide group is small, metabolically stable, and absent from most biological systems, making it an ideal "chemical handle" for specific labeling. wikipedia.orgnih.gov

The primary utility of the azide group lies in its ability to participate in "click chemistry" reactions. baseclick.eu Click chemistry refers to reactions that are highly specific, efficient, and proceed under mild, aqueous conditions. mdpi.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable triazole linkage. baseclick.eumedchemexpress.com Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst and is therefore more suitable for use in living cells. wikipedia.orgmedchemexpress.com

These bio-orthogonal reactions have revolutionized the study of biomolecules like glycans, proteins, and lipids in real-time within living systems. wikipedia.orgnih.gov The development of these chemical strategies was recognized with the 2022 Nobel Prize in Chemistry. baseclick.eu

Overview of Desthiobiotin-PEG3-Azide in Chemical Biology Research

This compound combines the advantageous properties of its three components into a single, versatile molecule. The desthiobiotin tag allows for reversible, high-affinity capture and purification. The PEG3 linker enhances solubility and reduces steric hindrance. The terminal azide group enables covalent ligation to alkyne-modified biomolecules via click chemistry. medchemexpress.comvulcanchem.com

This trifunctional reagent is used in a variety of chemical biology applications. For instance, researchers can use it to label proteins or other biomolecules that have been metabolically or synthetically functionalized with an alkyne group. The labeled biomolecule can then be selectively captured on a streptavidin resin and subsequently released under mild conditions. This strategy is employed in activity-based protein profiling (ABPP) to identify and enrich specific classes of enzymes from complex biological mixtures. frontiersin.orgfishersci.se Furthermore, this compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.comglpbio.com

The chemical properties of this compound are summarized in the table below:

PropertyValue
Molecular Formula C18H34N6O5
Molecular Weight 414.5 g/mol
Structure Desthiobiotin - PEG3 Spacer - Azide Group

The synthesis of this compound involves a multi-step process that includes activating the carboxyl group of desthiobiotin, coupling it to the PEG linker, and finally introducing the azide functionality. vulcanchem.com

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQVKRRASYKCEL-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Principles Employing Desthiobiotin Peg3 Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Desthiobiotin-PEG3-Azide

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent reaction involving this compound. medchemexpress.comcreative-biolabs.comalfa-chemistry.com It is a highly efficient and specific reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. creative-biolabs.comalfa-chemistry.com This reaction's reliability and specificity have made it a cornerstone of click chemistry. creative-biolabs.com

Reaction Conditions and Optimization Strategies for Conjugation

The successful conjugation of this compound to alkyne-modified biomolecules via CuAAC depends on several key reaction components and conditions. The catalytic Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by an agent like sodium ascorbate. nih.govacs.orgnih.gov To prevent copper precipitation and protect the biomolecules from oxidative damage, a chelating ligand is crucial. creative-biolabs.comjenabioscience.com

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). jenabioscience.comnih.govnih.gov BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is another ligand that can enhance reaction efficiency, sometimes allowing for lower copper concentrations. jenabioscience.com The reaction is robust and can be performed in a wide range of pH (4-12) and in aqueous buffers, making it suitable for biological samples. creative-biolabs.commdpi.com

In a typical protocol for labeling proteins in a cell lysate, the reaction mixture includes the alkyne-modified protein sample, this compound, a copper source (e.g., CuSO₄), a reducing agent (e.g., TCEP or sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). nih.govnih.gov The reaction is often carried out at room temperature. nih.govacs.org For instance, in the synthesis of desthiobiotinylated probes, the reaction might proceed for 18 hours at room temperature in a solvent system like THF and a water/t-ButOH mixture. nih.govacs.org

Table 1: Typical Reagents and Conditions for CuAAC with this compound

ComponentExampleTypical Concentration/RatioPurpose
Azide ReagentThis compound20 µM - 200 µMProvides the azide functional group for cycloaddition and the desthiobiotin tag for purification. nih.govresearchgate.net
Alkyne SubstrateAlkyne-modified protein/peptideVariableThe biological molecule of interest, functionalized with a terminal alkyne.
Copper(II) SourceCopper(II) Sulfate (CuSO₄·5H₂O)1 mM - 20 mMPrecursor to the active Cu(I) catalyst. nih.govnih.govresearchgate.net
Reducing AgentSodium Ascorbate or TCEP1 mM - 50 mM / 3-10 fold excessReduces Cu(II) to the catalytically active Cu(I) state. nih.govnih.govnih.gov
LigandTBTA or THPTA100 µM / 5:1 ligand-to-copper ratioStabilizes the Cu(I) ion, prevents oxidative damage, and increases reaction efficiency. jenabioscience.comnih.govnih.gov
SolventPBS, THF/Water/t-ButanolN/AProvides a medium for the reaction, often aqueous buffers for biological applications. nih.govresearchgate.net
TemperatureRoom TemperatureN/AMild conditions that preserve the integrity of biomolecules. nih.govacs.org
Duration30 minutes - 18 hoursN/AVaries depending on the specific substrates and concentrations. nih.govresearchgate.net

This table is interactive. Click on the headers to sort.

Mechanistic Insights into CuAAC Employing this compound

The mechanism of CuAAC is a stepwise process, distinct from the concerted mechanism of the uncatalyzed Huisgen cycloaddition. mdpi.com The catalytic cycle is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne and the Cu(I) catalyst. creative-biolabs.com The azide, in this case on the this compound molecule, then reacts with this copper acetylide intermediate. creative-biolabs.com

Computational and experimental studies suggest the involvement of binuclear or multinuclear copper intermediates, which are believed to be more active than monomeric species. creative-biolabs.comacs.org The coordination of the azide to the copper-alkyne complex is followed by a cyclization step, which is highly exergonic. acs.org The final step involves protonation to release the stable 1,4-disubstituted triazole product and regenerate the catalyst for the next cycle. creative-biolabs.com The use of chelating ligands like TBTA or specialized picolyl azides can accelerate the reaction by facilitating the formation of the active copper complexes. mdpi.comresearchgate.net

Strategies for Mitigating Background Reactivity in CuAAC Protocols

Despite its high specificity, background reactivity and non-specific binding can occur in complex biological samples. researchgate.net One major source of background is the reaction of the Cu(I) catalyst with free thiols on cysteine residues, which can lead to the formation of undesired thiotriazole adducts. nih.gov This side reaction can generate false-positive hits in proteomics studies. nih.gov

Several strategies can be employed to minimize this background:

Optimizing Reagent Concentrations: Using the lowest effective concentrations of copper and the azide probe can reduce non-specific interactions.

Increasing Reducing Agent Concentration: Studies have shown that increasing the concentration of the reducing agent TCEP can diminish the formation of thiotriazole byproducts. nih.gov

Ligand-to-Copper Ratio: Maintaining a high ligand-to-copper ratio (e.g., 5:1) is crucial to prevent side reactions caused by free copper ions. nih.gov

Washing and Blocking: Thorough washing steps and the use of blocking agents can help reduce non-specific binding of reagents to surfaces or proteins. nih.govelementlabsolutions.com In some cases, washing with denaturants like urea (B33335) has been suggested to disrupt non-specific hydrophobic interactions. researchgate.net

Probe Orientation: It has been observed that using an azide-functionalized probe (like this compound) with an alkyne-modified biomolecule generally results in cleaner reactions compared to the reverse orientation, where an excess of an alkyne-containing tag can lead to probe-independent protein labeling. mdpi.comnih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

To overcome the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. nih.govbiochempeg.comjkchemical.com This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide due to the high ring strain. medchemexpress.comjkchemical.commedchemexpress.com

This compound is fully compatible with this methodology, reacting with biomolecules that have been pre-functionalized with a strained alkyne. medchemexpress.commedchemexpress.com The reaction proceeds efficiently under mild, physiological conditions, making it highly bioorthogonal and ideal for live-cell labeling. biochempeg.comjkchemical.com Although the kinetics of SPAAC are generally slower than CuAAC, it avoids the complications associated with copper catalysis. jkchemical.com The reaction between the azide on this compound and a strained alkyne like DBCO results in a stable triazole linkage, enabling subsequent purification or detection. medchemexpress.commedchemexpress.comnih.gov

Integration of this compound in Chemoenzymatic Approaches

This compound can be integrated into chemoenzymatic strategies, which combine the high specificity of enzymatic reactions with the versatility of chemical modifications. tu-darmstadt.de In this approach, an enzyme is used to install a bioorthogonal handle onto a target biomolecule, which can then be chemically ligated to a probe like this compound.

For example, a protein of interest can be fused to a specific peptide tag, such as a LAP-tag. tu-darmstadt.de A ligase enzyme can then site-specifically attach a modified substrate, such as an azide-containing molecule, to this tag. tu-darmstadt.de Following the enzymatic step, the newly installed azide group is available for conjugation with an alkyne-functionalized molecule via CuAAC or SPAAC. Conversely, and more relevant to this compound, an enzyme could install an alkyne handle onto the target, which is then reacted with this compound. researchgate.net This two-step process allows for precise, site-specific labeling of proteins in complex environments, which can then be captured using the desthiobiotin tag for downstream analysis. tu-darmstadt.deresearchgate.net

Advanced Applications in Chemical Proteomics and Target Identification

Probe Design and Development for Proteomic Investigations

The unique structure of Desthiobiotin-PEG3-Azide, featuring a desthiobiotin moiety for affinity purification, a PEG3 linker for enhanced solubility and reduced steric hindrance, and a terminal azide (B81097) group for click chemistry, makes it an ideal component in the design of sophisticated chemical probes. vulcanchem.comtaskcm.com

This compound in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes reactive probes to label and identify active enzymes within a complex biological sample. nih.gov this compound serves as a versatile reporter tag in ABPP probes. The azide group allows for its attachment to a reactive group (the "warhead") that covalently binds to the active site of a target enzyme family. nih.govinrae.fr This attachment is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. alfa-chemistry.comnih.gov

Once the probe has labeled its target proteins, the desthiobiotin tag facilitates the enrichment of these labeled proteins from the proteome using streptavidin-based affinity purification. nih.gov A key advantage of desthiobiotin over biotin (B1667282) is its lower binding affinity for streptavidin, allowing for milder elution conditions, such as competition with free biotin. interchim.frbroadpharm.comsigmaaldrich.com This "soft-release" characteristic helps to minimize the co-purification of endogenously biotinylated proteins and preserves the integrity of the captured protein complexes. broadpharm.comnwbiotec.com

Recent studies have highlighted potential challenges in ABPP, such as the formation of off-target thiotriazole byproducts due to the reaction of the probe with cysteine thiols. nih.govacs.org Despite this, ABPP coupled with this compound remains a powerful technique for functional enzyme analysis. For instance, researchers have used this approach to identify novel protein targets and to profile the reactivity of thousands of cysteine residues across the proteome. researchgate.net

Table 1: Components of a Typical ABPP Probe Utilizing this compound
ComponentFunctionKey Features
Reactive Group (Warhead)Covalently binds to the active site of target enzymes.Designed for specific enzyme families (e.g., serine hydrolases, kinases).
Linker (Alkyne)Connects the reactive group to the reporter tag.Provides a site for click chemistry reaction with the azide.
Reporter Tag (this compound)Enables detection and enrichment of labeled proteins.Contains desthiobiotin for affinity purification and a PEG spacer to improve solubility and reduce steric hindrance. vulcanchem.comtaskcm.com

Photoaffinity Labeling (PAL) Strategies Utilizing this compound Conjugates

Photoaffinity labeling (PAL) is another powerful technique for identifying protein-ligand interactions. princeton.edu In PAL, a photoreactive group is incorporated into a ligand of interest. nih.gov Upon photoactivation, typically with UV light, this group forms a covalent bond with interacting proteins. nih.gov this compound can be conjugated to these photoaffinity probes to facilitate the isolation and identification of the cross-linked proteins. nih.govacs.org

The workflow for a PAL experiment using a this compound conjugate involves several key steps. First, a photoaffinity probe containing an alkyne group is synthesized. acs.org This probe is then incubated with live cells or cell lysates to allow it to bind to its target proteins. nih.gov Following UV irradiation to induce cross-linking, the cells are lysed, and this compound is attached to the probe via CuAAC. nih.govacs.org The resulting biotinylated protein complexes are then enriched using streptavidin beads and identified by mass spectrometry. acs.org

Researchers have successfully employed this strategy to identify the direct binding targets of small molecules. For example, a study utilized a PAL probe derived from a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, ARN23765, conjugated to this compound to demonstrate its direct binding to CFTR in live cells. acs.org

Engineering of Specificity and Selectivity in Chemical Probes

The design of chemical probes with high specificity and selectivity is crucial for accurately identifying protein targets and avoiding off-target effects. The modular nature of probes constructed using this compound allows for the systematic optimization of each component to enhance these properties. broadpharm.com

The specificity of a probe is primarily determined by the warhead, which is designed to react with a particular class of enzymes or a specific binding pocket. The linker, in this case, the PEG3 component of this compound, can also influence probe activity by providing optimal spacing and flexibility, which can enhance accessibility to the target site. taskcm.com Furthermore, the choice of the reporter tag itself can impact the experiment's outcome. The use of desthiobiotin, with its reversible binding to streptavidin, improves the specificity of target identification by reducing the background of non-specifically bound proteins that can occur with the stronger biotin-streptavidin interaction. broadpharm.com

Target Identification and Deconvolution Methodologies

Once a chemical probe has been used to label its targets, the next critical step is the identification and validation of these proteins. This compound plays a central role in the downstream purification and analysis workflows.

Pull-Down Assays and Affinity Purification Mechanisms with Desthiobiotin

Pull-down assays are a common method for isolating proteins that interact with a specific ligand or probe. cd-bioparticles.com In the context of this compound, the desthiobiotin moiety serves as the affinity handle for these assays. inrae.fr After a probe has been covalently attached to its target proteins and subsequently "clicked" with this compound, the entire complex can be captured on streptavidin-coated beads. jove.comnih.gov

The mechanism of affinity purification relies on the specific interaction between desthiobiotin and streptavidin. interchim.fr The key advantage of the desthiobiotin-streptavidin system is the ability to elute the captured proteins under mild conditions. broadpharm.comsigmaaldrich.com While the biotin-streptavidin interaction is one of the strongest non-covalent interactions known and often requires harsh, denaturing conditions for elution, the desthiobiotin-streptavidin complex can be disrupted by competition with an excess of free biotin. interchim.frnwbiotec.com This gentle elution preserves the integrity of the isolated proteins and any associated binding partners, making it ideal for studying protein complexes.

Table 2: Comparison of Biotin and Desthiobiotin for Affinity Purification
FeatureBiotinDesthiobiotin
Binding Affinity to Streptavidin (Kd)~10-15 M broadpharm.com~10-11 M broadpharm.com
Elution ConditionsHarsh, denaturing (e.g., low pH, high concentrations of chaotropic agents)Mild, non-denaturing (e.g., competition with free biotin) interchim.frbroadpharm.com
Co-purification of Endogenous Biotinylated ProteinsHigher potentialMinimized due to mild elution broadpharm.com

Proteome-Wide Analysis and Ligand-Directed Approaches

The combination of chemical probes functionalized with this compound and advanced mass spectrometry techniques enables proteome-wide analysis of protein-ligand interactions. acs.org This approach allows for the unbiased identification of all proteins that interact with a particular probe.

In a typical proteome-wide study, a cell lysate or whole organism is treated with a chemical probe. After labeling and click-chemistry-mediated attachment of this compound, the labeled proteins are enriched and digested into peptides while still bound to the streptavidin beads. nih.govacs.org The peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of probe modification. acs.org

This ligand-directed approach has been instrumental in identifying the targets of drugs and bioactive small molecules. For example, a study used an ibrutinib-derived probe conjugated to this compound to identify not only its intended target, Bruton's tyrosine kinase (BTK), but also several off-target kinases, providing valuable insights into the drug's selectivity profile. vulcanchem.com Such studies are critical for understanding the mechanism of action of drugs and for predicting potential side effects.

Elucidation of Drug Mechanism of Action

This compound has emerged as a valuable tool in chemical proteomics for elucidating the mechanism of action of various drugs. Its utility lies in its ability to be incorporated into drug molecules, creating probes that can identify direct binding partners within the complex cellular environment. This approach, often coupled with photoaffinity labeling (PAL), allows for the covalent cross-linking of the drug probe to its protein target upon photoactivation, enabling subsequent enrichment and identification.

A notable application is in the study of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. Researchers have synthesized probes derived from the potent CFTR corrector ARN23765 by incorporating this compound. nih.gov These probes were instrumental in demonstrating the direct binding of the corrector to the CFTR protein in live cells. nih.govacs.org Through pull-down experiments using these desthiobiotinylated probes, it was confirmed that ARN23765 specifically interacts with CFTR, and competition experiments with an excess of the parent compound validated the specificity of this binding. nih.gov Such studies are crucial for understanding how correctors rescue the function of mutated CFTR, providing insights into the molecular basis of their therapeutic effect. nih.govacs.org

Furthermore, this compound has been employed in target engagement studies to identify both on-target and off-target interactions of covalent inhibitors. For instance, a study utilized a this compound conjugate of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. vulcanchem.com This allowed for the streptavidin-based capture of peptides modified by the inhibitor, and subsequent mass spectrometry analysis revealed not only the expected interaction with BTK but also off-target interactions with kinases such as JAK3 and BLK. vulcanchem.com This capability is vital for drug safety profiling and for understanding the broader pharmacological effects of a drug.

The general workflow for these mechanism-of-action studies involves treating cells or cell lysates with the drug probe, followed by enrichment of the probe-labeled proteins or peptides. nih.govnih.gov The desthiobiotin tag facilitates this enrichment via affinity chromatography, and its mild elution conditions help preserve protein complexes for analysis. broadpharm.com Subsequent analysis by mass spectrometry identifies the proteins that directly interact with the drug, providing a clearer picture of its mechanism of action and potential off-target effects.

Mass Spectrometry-Based Proteomics with this compound Conjugates

Quantitative Proteomic Workflows and Peptide Analysis

This compound is integral to various quantitative proteomic workflows designed to identify and quantify protein modifications and interactions. These workflows often rely on the "click chemistry" reaction between the azide group of the tag and an alkyne-modified biomolecule. medchemexpress.comnih.gov This highly specific and efficient conjugation allows for the labeling of target proteins in complex biological samples. nih.gov

A common workflow involves the following steps:

Labeling: Cells or proteomes are treated with a probe containing a bioorthogonal alkyne group. This probe can be a modified drug, a metabolite, or a reactive species designed to target specific amino acid residues.

Lysis and Conjugation: The cells are lysed, and the proteome is subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach this compound to the alkyne-modified proteins. nih.govnih.gov

Enrichment: The desthiobiotinylated proteins or peptides (after tryptic digestion) are enriched using streptavidin-based affinity chromatography. nih.govnih.gov The relatively weak interaction between desthiobiotin and streptavidin allows for gentle elution, which is advantageous for preserving the integrity of the captured molecules. broadpharm.com

Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification. nih.govnih.gov

Quantitative analysis can be achieved through various strategies, including stable isotope labeling with amino acids in cell culture (SILAC) or the use of isotopically labeled desthiobiotin tags (isoDTB). nih.govresearchgate.netresearchgate.net These methods allow for the relative quantification of protein modifications between different experimental conditions, providing insights into changes in protein activity or drug engagement. nih.govresearchgate.net For example, SILAC-based quantitative proteomics has been used to assess changes in the reactivity of tyrosine and lysine (B10760008) residues in response to cellular stress, using a probe that covalently binds to these residues and is subsequently tagged with this compound. nih.gov

Single-Sequence Identification (SSI) Principle for Enhanced Peptide Analysis Confidence

A significant challenge in chemical proteomics is the confident identification of probe-modified peptides, as often only a single modified peptide is detected for a specific reaction site. researchgate.netresearchgate.netchemrxiv.org To address this, the Single-Sequence Identification (SSI) principle has been proposed. researchgate.netresearchgate.netchemrxiv.org The core idea of SSI is to create multiple, distinct versions of the same modified peptide in the mass spectrometer, thereby increasing the probability and confidence of its identification. chemrxiv.orgchemrxiv.orgchemrxiv.org

One implementation of the SSI principle is a "tagging-triplication" method. researchgate.netresearchgate.netchemrxiv.org This involves a one-pot reaction where a clickable proteome is tagged with a mixture of three homologous biotinyl azides with different polyethylene (B3416737) glycol (PEG) linker lengths (e.g., Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide). chemrxiv.org This creates three versions of the modified peptide, each with a different mass due to the varying PEG linker. The identification of a peptide with at least two of these tags is considered a confident identification, analogous to the standard proteomic practice of requiring two unique peptides for protein identification. chemrxiv.org The different elution times and the presence of tag-specific diagnostic ions in the MS/MS spectra further enhance the confidence of these identifications. researchgate.netchemrxiv.org

This approach has been shown to significantly improve the number of confidently identified modified peptides compared to using a single tag. chemrxiv.org The SSI principle and the tagging-triplication method can be readily integrated into existing chemical proteomics workflows to enhance the reliability of modified peptide identification. researchgate.netchemrxiv.orgchemrxiv.org

Data Processing and Confidence Metrics for Modified Peptides

The data generated from mass spectrometry-based proteomics experiments with this compound conjugates requires specialized data processing to confidently identify the modified peptides. This typically involves searching the MS/MS data against a protein sequence database using software that can account for the mass shift introduced by the probe and the desthiobiotin tag. nih.govresearchgate.net

Several confidence metrics are used to validate the identification of modified peptides:

Peptide-Spectrum Matches (PSMs): The number of MS/MS spectra that match a particular peptide sequence. A higher number of PSMs generally indicates a more confident identification. princeton.edu

Search Engine Scores: Algorithms like Byonic or MSFragger provide scores that reflect the quality of the match between the experimental spectrum and the theoretical fragmentation pattern of a peptide. nih.govprinceton.edu A higher score indicates a better match.

Mass Accuracy: The difference between the measured mass of the peptide and its theoretical mass. A smaller mass error (typically less than 5 parts per million) increases confidence in the identification. nih.gov

Localization Probability: When a modification can occur at multiple sites on a peptide, algorithms can calculate the probability that the modification is at a specific residue. A high localization probability is required for confident site assignment.

Fold Change and p-value: In quantitative experiments, the fold change in peptide intensity between different conditions and the statistical significance (p-value) are used to identify peptides that are significantly altered. princeton.edu Cutoffs are typically applied to these values to define high-confidence "hits". princeton.edu

For SSI experiments, additional criteria are applied. The identification of a peptide with two or three different PEG tags provides a high level of confidence. chemrxiv.org The data analysis workflow may also include filtering based on the false discovery rate (FDR) at both the PSM and peptide levels to minimize the number of incorrect identifications. chemrxiv.org

Desthiobiotin Peg3 Azide in Bioconjugation and Molecular Tool Development

General Bioconjugation Strategies Utilizing Desthiobiotin-PEG3-Azide

This compound is a versatile reagent employed in a variety of bioconjugation strategies, primarily leveraging its three distinct functional domains: desthiobiotin, the PEG3 linker, and the azide (B81097) group. vulcanchem.com These components work in concert to enable the specific labeling, capture, and analysis of biomolecules.

The desthiobiotin portion of the molecule is a sulfur-free analog of biotin (B1667282). broadpharm.com It binds to streptavidin with high specificity, similar to biotin, but with a significantly lower binding affinity (Kd ≈ 10-11 M for desthiobiotin versus ≈ 10-15 M for biotin). vulcanchem.combroadpharm.comsigmaaldrich.comsigmaaldrich.com This key difference allows for the gentle and competitive elution of desthiobiotin-conjugated molecules from streptavidin supports using free biotin under physiological conditions. broadpharm.comsigmaaldrich.comsigmaaldrich.comnih.govpsu.edu This reversible binding is a major advantage over the nearly irreversible bond formed between biotin and streptavidin, which often requires harsh, denaturing conditions for dissociation. nih.govpsu.edu The milder elution conditions help to preserve the native conformation and function of the isolated biomolecules and minimize the co-purification of endogenous biotinylated proteins. vulcanchem.combroadpharm.comsigmaaldrich.comsigmaaldrich.com

The PEG3 linker is a short, hydrophilic polyethylene (B3416737) glycol spacer. vulcanchem.com This component enhances the aqueous solubility of the entire molecule and the resulting bioconjugate. axispharm.combroadpharm.comcreativepegworks.comaxispharm.com The flexibility and length of the PEG linker can also reduce steric hindrance, allowing for more efficient conjugation and interaction with target molecules. vulcanchem.comcreativepegworks.com In the context of antibody-drug conjugates (ADCs) and other complex molecular assemblies, PEG linkers can improve stability, reduce aggregation, and decrease immunogenicity. broadpharm.com

The terminal azide group is the reactive handle for conjugation. vulcanchem.com Azides are key functional groups in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. nih.govacs.org The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage. medchemexpress.comaxispharm.comnih.gov It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a potentially cytotoxic copper catalyst. medchemexpress.com This bioorthogonal nature means the azide group is unreactive with most biological functional groups, ensuring highly specific labeling of molecules that have been pre-functionalized with an alkyne. nih.govacs.org

A typical bioconjugation strategy involves first introducing an alkyne group into a target biomolecule (e.g., a protein, nucleic acid, or small molecule). Then, this compound is "clicked" onto the alkyne-modified target. The resulting desthiobiotin-labeled biomolecule can then be used in a variety of applications, such as affinity purification, pull-down assays to study molecular interactions, or for attachment to surfaces. vulcanchem.cominterchim.fr

Development of Proteolysis Targeting Chimeras (PROTACs) and Degraders

This compound serves as a valuable building block and linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.combio-connect.nl PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. medchemexpress.comglpbio.combiorxiv.org A typical PROTAC consists of two ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.combiorxiv.org

The role of this compound in this context is often as a component of the linker, or as a handle to facilitate the assembly of the final PROTAC molecule. medchemexpress.comglpbio.com The azide functionality allows for its easy incorporation into the PROTAC structure via click chemistry. For instance, a researcher might synthesize one part of the PROTAC with a terminal alkyne and the other part with an azide, and then use a copper-catalyzed reaction to link them together. This compound can be used to introduce the azide group into one of the components. medchemexpress.com

In some research applications, the desthiobiotin end of the molecule can be used as a reversible affinity tag. While not typically the primary function in a final therapeutic PROTAC, during the development and testing phase, a desthiobiotin-tagged PROTAC could be used for pull-down experiments to confirm target engagement or to identify the components of the protein degradation machinery that are recruited.

Recent studies have explored the use of novel E3 ligase recruiters in PROTAC design. For example, research into targeting the SKP1 adapter protein of the SCF E3 ligase complex has utilized desthiobiotin-azide reagents in chemoproteomic workflows to identify and validate new covalent recruiters. biorxiv.org In these experiments, an alkyne-functionalized probe is used to label proteins in cell lysates, and then a desthiobiotin-azide is attached via CuAAC. The desthiobiotin tag then allows for the enrichment and identification of the probe-modified peptides by mass spectrometry. biorxiv.org Similarly, isotopically labeled desthiobiotin-azide (isoDTB) tags have been developed to enhance quantitative chemoproteomic workflows for studying targeted protein degradation. acs.orgresearchgate.net

The table below summarizes the role of this compound in PROTAC development:

ComponentFunction in PROTAC DevelopmentResearch Application Example
Desthiobiotin Reversible affinity tag for purification and analysis of PROTAC-protein complexes.Pull-down assays to confirm target engagement.
PEG3 Linker Provides spacing and solubility to the PROTAC molecule, potentially influencing ternary complex formation and degradation efficiency.Synthesis of PROTACs with varying linker lengths to optimize degradation. biorxiv.org
Azide Group Enables modular construction of PROTACs using click chemistry.Linking a target protein ligand to an E3 ligase ligand. medchemexpress.com

Conjugation to Nucleic Acids and Peptides

The specific and mild reaction conditions afforded by the azide group make this compound a powerful tool for labeling nucleic acids (DNA and RNA) and peptides. vulcanchem.comnih.gov The general strategy involves the incorporation of an alkyne-modified nucleotide or amino acid into the sequence of a nucleic acid or peptide, respectively. This can be done during solid-phase synthesis or through post-synthetic modification. Once the alkyne handle is in place, this compound is attached via a click reaction. nih.govacs.org

For nucleic acid labeling, alkyne-modified nucleoside triphosphates can be incorporated into DNA or RNA probes by enzymatic methods like PCR or in vitro transcription. This compound can then be used to attach the desthiobiotin tag. vulcanchem.com These labeled nucleic acid probes are useful for a variety of applications, including:

Affinity pull-down assays: to isolate and identify proteins or other nucleic acids that bind to a specific DNA or RNA sequence. interchim.fr

Fluorescent in situ hybridization (FISH): The desthiobiotin tag can be detected with a fluorescently labeled streptavidin, allowing for the visualization of specific nucleic acid sequences within cells.

Chromatin immunoprecipitation (ChIP): Labeled oligonucleotides can be used as capture probes.

In peptide chemistry, an alkyne-containing unnatural amino acid can be incorporated into a peptide sequence during solid-phase synthesis. nih.gov Subsequent conjugation with this compound provides a desthiobiotin-labeled peptide. These labeled peptides are valuable for:

Activity-based protein profiling (ABPP): In ABPP, a reactive probe is used to covalently label active enzymes in a complex biological sample. researchgate.net If the probe contains an alkyne handle, this compound can be used to attach an affinity tag for subsequent enrichment and identification of the labeled proteins by mass spectrometry. researchgate.netnih.govresearchgate.net

Peptide pull-down assays: to identify the binding partners of a specific peptide.

Receptor binding studies: to quantify the interaction of a peptide with its receptor.

A 2022 study in quantitative proteomics used this compound to identify off-target interactions of the kinase inhibitor ibrutinib. vulcanchem.com Ibrutinib was conjugated to the desthiobiotin reagent, and the resulting conjugate was used to treat cells. Streptavidin-based capture of the modified peptides followed by mass spectrometry revealed not only the intended target (BTK) but also off-target kinases like JAK3 and BLK. vulcanchem.com

The table below details research findings on the conjugation of this compound to nucleic acids and peptides:

BiomoleculeMethod of LabelingResearch ApplicationFindings
Peptides Click chemistry to alkyne-modified amino acids.Target engagement studies for kinase inhibitors (e.g., ibrutinib). vulcanchem.comIdentified both on-target (BTK) and off-target (JAK3, BLK) kinases. vulcanchem.com
Proteins Click chemistry to alkyne-functionalized probes (e.g., IA-alkyne) that react with specific amino acids (e.g., cysteine). biorxiv.orgChemoproteomic profiling to identify covalent ligand targets.Enabled the discovery of novel recruiters for targeted protein degradation. biorxiv.org
Nucleic Acids Click chemistry to alkyne-modified nucleotides incorporated into DNA or RNA. vulcanchem.comAffinity purification of DNA/protein complexes.Allows for gentle elution of captured complexes, preserving interactions. vulcanchem.com

Surface Modification and Biomaterial Functionalization Applications

The unique properties of this compound also lend themselves to the modification and functionalization of various surfaces and biomaterials. creativepegworks.com The azide group allows for the covalent attachment of the molecule to surfaces that have been pre-functionalized with alkyne groups. This creates a surface that can then reversibly capture streptavidin or streptavidin-conjugated molecules. sigmaaldrich.com

Applications in this area include:

Biosensors: Surfaces of biosensors (e.g., gold nanoparticles, quantum dots, or microtiter plates) can be modified with this compound. This allows for the oriented and reversible immobilization of streptavidin-conjugated antibodies or other capture proteins. The reversible nature of the desthiobiotin-streptavidin interaction could potentially allow for the regeneration of the sensor surface.

Cell capture and sorting: Surfaces of microfluidic devices or culture dishes can be functionalized to capture specific cells. For example, a surface can be coated with this compound, followed by incubation with streptavidin, and then a biotinylated antibody specific for a cell surface marker. This allows for the selective capture of cells expressing that marker. The gentle elution with free biotin could then be used to release the captured cells for further analysis or culture.

Nanoparticle functionalization: The surfaces of nanoparticles can be coated with this compound to create versatile platforms for drug delivery or imaging. creativepegworks.com The desthiobiotin tag can be used to attach streptavidin-conjugated targeting ligands or therapeutic agents. A 2024 study noted that integrating this type of reagent into nanoparticle drug delivery systems improved tumor-targeting efficiency in preclinical models. vulcanchem.com

The PEG linker in these applications is particularly important as it extends the desthiobiotin tag away from the surface, reducing steric hindrance and making it more accessible for binding to streptavidin. creativepegworks.com It also helps to prevent non-specific protein adsorption to the surface, which is a common problem in many biomaterial applications. creativepegworks.com

The table below summarizes applications in surface modification:

ApplicationSurface/BiomaterialRole of this compoundAdvantage
Biosensors Gold nanoparticles, microtiter platesCovalent attachment via click chemistry to create a reversible affinity surface.Enables oriented immobilization of capture molecules and potential for surface regeneration.
Cell Capture Microfluidic devices, culture dishesCreates a platform for attaching cell-specific antibodies via a streptavidin bridge.Allows for selective and reversible capture of cells.
Nanoparticle Drug Delivery Polymeric nanoparticles, liposomesFunctionalizes the nanoparticle surface for targeting and drug attachment.Improved tumor-targeting efficiency and reduced off-target effects. vulcanchem.com

Mechanistic Studies and Characterization in Research Applications

Desthiobiotin-Streptavidin Binding Kinetics and Dissociation Characteristics

The interaction between desthiobiotin and streptavidin is a cornerstone of its application in affinity purification and detection. Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to the same site on streptavidin with high specificity but with a significantly lower affinity. broadpharm.cominterchim.fr This reduced affinity is the key to its utility, allowing for the gentle elution of desthiobiotin-labeled molecules.

The binding of biotin to streptavidin is one of the strongest non-covalent interactions known, with a dissociation constant (Kd) in the femtomolar range (10-14 to 10-15 M), making the complex essentially irreversible under physiological conditions. jenabioscience.comnih.gov In contrast, desthiobiotin binds less tightly to streptavidin, with a dissociation constant (Kd) reported to be in the nanomolar to picomolar range, approximately 10-11 M. broadpharm.cominterchim.frjenabioscience.comthermofisher.cnresearchgate.net This represents a several orders of magnitude weaker interaction compared to biotin. psu.edu This difference in binding affinity allows for the competitive displacement of desthiobiotin-labeled molecules from streptavidin by adding free biotin to the solution. broadpharm.cominterchim.fraatbio.comiris-biotech.de This "soft release" mechanism is advantageous as it avoids the harsh, denaturing conditions often required to break the biotin-streptavidin bond, thereby preserving the integrity of the target protein and its interacting partners. thermofisher.cn

The kinetics of the interaction show that while the association rates (kon) for streptavidin binding are exceptionally rapid, the primary difference lies in the dissociation rate (koff). aatbio.com The much higher dissociation constant of the desthiobiotin-streptavidin complex means that desthiobiotin can be readily displaced by biotin, a feature that has been leveraged in various assay formats, including affinity chromatography. researchgate.netpsu.edu

Impact of PEG Spacer Length on Molecular Interactions and Steric Hindrance

The Desthiobiotin-PEG3-Azide molecule incorporates a short polyethylene (B3416737) glycol (PEG) spacer arm. In bioconjugation, a spacer arm is the chemical chain that connects a reactive group or label to the molecule of interest. thermofisher.com The composition and length of this spacer are critical factors that can influence the outcome of an experiment.

PEG linkers are hydrophilic, flexible chains that can significantly impact the properties of a conjugate. interchim.frlifetein.com A primary function of the spacer arm is to minimize steric hindrance. lifetein.comgenelink.com Steric hindrance occurs when the bulky chemical structure of a label or molecule impedes its interaction with a binding partner. nih.govrsc.org By physically separating the desthiobiotin moiety from the conjugated biomolecule, the PEG3 spacer provides greater rotational freedom and flexibility, which can facilitate more efficient binding of the desthiobiotin to the deep biotin-binding pocket of streptavidin. thermofisher.cominterchim.fr

Research has demonstrated a direct correlation between spacer length and the efficiency of bioconjugation reactions. In one study examining the conjugation of PEG polymers to proteins, systematically increasing the length of an ethylene (B1197577) glycol linker resulted in a significant increase in conjugation yield. rsc.org This improvement is attributed to the linker's ability to overcome the steric bulk of the polymer chain, allowing the reactive end-group better access to the target functional groups on the protein. rsc.org While longer spacers can reduce steric hindrance, they may also introduce higher degrees of flexibility or potential sites for non-specific interactions. thermofisher.comlifetein.com The discrete length of the PEG3 spacer in this compound represents a balance, aiming to reduce steric hindrance while maintaining a compact molecular profile.

Analysis of Bioconjugation Efficiency and Specificity in Complex Biological Systems

The azide (B81097) functional group on this compound enables its covalent attachment to biomolecules via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). jenabioscience.comalfa-chemistry.com This reaction is known for its high efficiency, specificity, and biocompatibility, allowing it to proceed in complex biological mixtures, such as cell lysates, with minimal side reactions. alfa-chemistry.comtcichemicals.com

The utility of this compound has been demonstrated in chemical proteomics experiments designed to identify probe-modified proteins in complex biological systems. chemrxiv.orgresearchgate.net In such studies, a metabolic or activity-based probe containing an alkyne group is introduced to live cells. After cell lysis, the alkyne-labeled proteins are specifically tagged with an azide-containing reporter molecule like this compound through the CuAAC reaction. chemrxiv.orgchemrxiv.org The desthiobiotin tag then allows for the enrichment of these labeled peptides from the complex proteome digest using streptavidin-based affinity purification. researchgate.net

In a study utilizing a one-pot tagging method, this compound was one of several homologous azide tags used to label clickable proteins in HT-29 cell lysates. chemrxiv.orgchemrxiv.org The efficiency of these workflows is evaluated by the number of successful identifications of modified peptides via mass spectrometry. researchgate.net The high specificity of the click reaction ensures that the desthiobiotin reporter is attached only to the alkyne-modified targets. chemimpex.com The subsequent affinity enrichment step relies on the specific, yet reversible, desthiobiotin-streptavidin interaction to isolate the target peptides for analysis. researchgate.net This combination of highly specific covalent ligation and specific affinity capture enables the effective identification of target proteins from within a complex biological background. researchgate.net

Challenges and Future Directions in Desthiobiotin Peg3 Azide Research

Methodological Refinements for Enhanced Sensitivity and Reproducibility in Proteomics

A significant challenge in chemical proteomics workflows that utilize CuAAC for tagging, including those with Desthiobiotin-PEG3-Azide, is the variability and reproducibility of peptide identifications. chemrxiv.org Research has shown that even in triplicate experiments, the number of probe-modified peptides identified can vary substantially. chemrxiv.org For instance, in studies comparing homologous biotinyl azides, the variation in unique identifications for a single tag like biotin-PEG3-azide was as high as 62%. chemrxiv.org

To address these issues, several methodological refinements have been proposed:

Split-and-Pool Strategy: To counteract the variability observed in CuAAC reactions, a "split-and-pool" practice has been suggested. chemrxiv.orgresearchgate.net This involves splitting the sample, performing separate tagging reactions, and then pooling the samples for analysis. This approach helps to minimize reaction-specific variations and enhances both the number and reproducibility of identified peptides. chemrxiv.org

Single-Sequence Identification (SSI) Principle: A novel method based on the "Single-Sequence Identification" (SSI) principle aims to improve the confidence of identifying modified peptides. researchgate.net This is implemented through a "one-pot triplex tagging" approach where a mixture of homologous azides with different polyethylene (B3416737) glycol (PEG) linker lengths (e.g., Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide) is used. chemrxiv.orgresearchgate.netchemrxiv.org This creates multiple, distinguishable versions of the same peptide, increasing the probability of its confident identification. researchgate.net The distinct elution times and diagnostic ions corresponding to the different PEG linkers further bolster identification accuracy. researchgate.netchemrxiv.org

Optimized Mass Spectrometry Search Strategies: Enhancing the sensitivity of detection can be achieved by refining mass spectrometry search parameters. Using an "Offset and Labile" search mode that accounts for the diagnostic ions produced by the tag can improve the identification of modified peptides from complex proteomes. chemrxiv.orgresearchgate.net In-depth analysis of Desthiobiotin-tag fragmentation behavior in mass spectrometry has allowed for the identification of signature fragment ions, which can be used to significantly boost the sensitivity of the detection method. tum.de

Methodological ChallengeProposed RefinementExpected Outcome
High variability in peptide identification across replicate CuAAC reactions. chemrxiv.orgImplementation of a "split-and-pool" technique during the click reaction step. chemrxiv.orgresearchgate.netIncreased number and improved reproducibility of peptide identifications. chemrxiv.org
Inconclusive identification from a single modified peptide sequence. researchgate.net"One-pot triplex tagging" using homologous azides with varying PEG linkers (Single-Sequence Identification). chemrxiv.orgresearchgate.netEnhanced confidence in peptide identification through multiple detections of the same sequence with different tags. researchgate.net
Suboptimal detection of tagged peptides in complex mixtures. chemrxiv.orgUse of specialized mass spectrometry search strategies (e.g., Offset search with labile mode) to detect specific diagnostic ions from the tag. chemrxiv.orgtum.deEnhanced sensitivity for identifying probe-modified peptides. chemrxiv.orgtum.de

Exploration of Novel Bio-orthogonal Reaction Systems Compatible with this compound

The workhorse reaction for this compound is the CuAAC. While highly efficient, its reliance on a copper catalyst, which can be toxic to living cells, and the potential for side reactions present limitations. alfa-chemistry.com Research has identified that a Cu-catalyzed azide-alkyne-thiol reaction can occur with cysteine residues, forming thiotriazole byproducts that lead to false-positive hits in proteomic studies. nih.govresearchgate.netacs.org This has spurred the exploration of alternative and complementary bio-orthogonal reactions.

Future directions in this area include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction between an azide (B81097) and a strained cyclooctyne (B158145) does not require a toxic copper catalyst, making it highly suitable for applications in living systems. alfa-chemistry.com Adapting workflows to use SPAAC-compatible alkyne probes would allow for the continued use of azide tags like this compound with enhanced biocompatibility.

Staudinger Ligation: As one of the earliest bio-orthogonal reactions, the Staudinger ligation involves the reaction of an azide with a triphenylphosphine (B44618) derivative to form a stable amide bond. nih.gov While it suffers from slower kinetics compared to click chemistry, its unique mechanism offers an alternative where copper catalysis is not viable. nih.gov

Other Azide-Compatible Reactions: The field of bio-orthogonal chemistry is continually expanding, with other reactions such as the inverse-electron demand Diels-Alder reaction (IEDDA) also being developed. nih.gov While not directly involving an azide, the continuous development of new ligation chemistries provides a broader toolkit that could be adapted or used in parallel with azide-based probes for multi-faceted biological investigations. alfa-chemistry.comrsc.org Innovations are increasingly focused on green chemistry principles, aiming to develop catalyst-free reactions that maintain high efficiency and selectivity. alfa-chemistry.com

Integration with Emerging Technologies in Chemical Biology for Expanded Utility

The integration of this compound with other advanced technologies is a key driver for expanding its utility beyond conventional proteomic profiling.

Photoaffinity Labeling (PAL): this compound serves as a crucial backend tool in two-step PAL workflows. acs.orgnih.gov In this approach, a small molecule of interest is modified with both a photoreactive group (like a diazirine) and a bio-orthogonal handle (an alkyne). nih.gov After the probe covalently crosslinks to its protein target in live cells upon photoactivation, the cells are lysed, and this compound is "clicked" onto the alkyne handle for subsequent enrichment and identification of the target protein(s). acs.orgnih.gov This integration is powerful for target deconvolution and mechanism-of-action studies for new therapeutics. acs.org

Spatially Restricted Labeling (Proximity Labeling): A frontier in chemical biology is to control not just what is labeled, but where. The "GEN-Click" system is an example of such a technology, where the CuAAC catalyst is genetically targeted to a specific protein or subcellular location using tags like APEX2 or HaloTag. acs.org This spatially confines the click reaction to the immediate vicinity of the protein of interest. This would allow for the selective conjugation of this compound to alkyne-modified molecules (e.g., metabolites, lipids, or other proteins) that are in close proximity to the target protein, enabling the study of localized biological processes and interaction networks with high precision. acs.org

Expanding the Scope of Biological Applications of this compound in Research

While initially used for broad profiling of protein classes, this compound is increasingly being applied to answer highly specific and complex biological questions in diverse fields.

Elucidation of Post-Translational Modifications (PTMs): The probe is instrumental in studying transient and low-abundance PTMs. For example, a chemoproteomic method was established to capture the hydrolytically unstable phosphoaspartate (pAsp) modification, which is crucial in bacterial two-component signaling systems. tum.de This involved using a tailored nucleophilic probe to trap pAsp, followed by tagging with this compound for enrichment and mass spectrometry-based identification of signaling proteins in bacteria like P. aeruginosa and B. subtilis. tum.de

Target Identification for Drug Discovery: The integration of click chemistry with PAL has proven effective in identifying the molecular targets of therapeutic compounds. This approach was used to identify the binding partners of ARN23765, a potent corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, whose dysfunction causes cystic fibrosis. acs.orgnih.gov Similarly, it was used to identify that proteins of the 14-3-3 family are the targets of a class of pyrazolone (B3327878) compounds that inhibit protein aggregation in models of amyotrophic lateral sclerosis (ALS). acs.org

Profiling Enzyme Activity: Activity-based protein profiling (ABPP) utilizes probes that covalently bind to the active site of enzymes. By incorporating an alkyne handle into these probes, this compound can be used for the enrichment and identification of active enzymes. This has been applied to study trypsin-like serine proteases, where diarylphosphonate probes with an alkyne handle were clicked to desthiobiotin tags for analysis. frontiersin.org

Q & A

Q. What structural features of Desthiobiotin-PEG3-Azide make it suitable for biomolecular conjugation?

this compound comprises three functional moieties: (1) an azide group for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, (2) a PEG3 spacer enhancing solubility and reducing steric hindrance, and (3) desthiobiotin, a biotin analog with lower streptavidin affinity (Kd ~10⁻¹¹ M vs. biotin’s ~10⁻¹⁵ M), enabling gentle elution via biotin competition. This triad supports applications like protein labeling, pull-down assays, and probe synthesis .

Q. How can this compound be integrated into click chemistry workflows for protein labeling?

The azide group reacts with alkynes (e.g., DBCO-modified dyes or biomolecules) under Cu(I) catalysis to form stable triazole linkages. For live-cell studies, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is recommended to avoid cytotoxicity. Post-reaction, desthiobiotin enables streptavidin-based purification, and the PEG3 spacer minimizes aggregation .

Q. Why is desthiobiotin preferred over biotin in affinity purification workflows?

Desthiobiotin’s reduced streptavidin affinity allows competitive elution using free biotin or mild pH shifts (e.g., pH 4.0), preserving protein complexes’ integrity. This minimizes co-elution of endogenous biotinylated molecules, a common issue with high-affinity biotin-streptavidin systems. Validation via SDS-PAGE or Western blot is advised to confirm target specificity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in probe synthesis?

Reaction efficiency depends on:

  • Molar ratios : A 1:1.2 (azide:alkyne) ratio balances stoichiometry and minimizes side products.
  • Catalyst concentration : 1–5 mM CuSO₄ with sodium ascorbate (reducing agent) maximizes CuAAC efficiency. For copper-sensitive systems, use SPAAC with excess DBCO-alkyne.
  • Temperature/pH : Room temperature (20–25°C) and neutral pH (7.0–7.4) are optimal. Monitor yields via HPLC or LC-MS .

Q. What experimental strategies mitigate non-specific binding in desthiobiotin-based pull-down assays?

  • Pre-clearing : Incubate lysates with streptavidin beads before adding this compound-conjugated bait.
  • Competitive elution : Use 2–5 mM biotin in elution buffers to displace desthiobiotin-bound complexes.
  • Controls : Include a desthiobiotin-free azide-PEG3 conjugate to distinguish specific vs. non-specific interactions. Validate with mass spectrometry or functional assays .

Q. How does the PEG3 spacer influence the performance of this compound in cellular imaging?

The PEG3 chain enhances water solubility (critical for in vivo applications) and reduces steric hindrance between the azide and target molecules. However, excessive PEG length can decrease membrane permeability. For intracellular labeling, compare PEG3 with shorter/longer PEG variants (e.g., PEG2 or PEG4) to balance flexibility and cellular uptake .

Q. What analytical methods are critical for validating this compound conjugate purity and functionality?

  • HPLC/MS : Confirm molecular weight and purity (>95%).
  • UV-Vis spectroscopy : Quantify desthiobiotin (λmax ~280 nm) and azide (if fluorescently tagged).
  • Functional assays : Test streptavidin binding via surface plasmon resonance (SPR) or competitive ELISA .

Q. How can researchers address inconsistencies in this compound stability during long-term storage?

  • Storage conditions : Aliquot and store at ≤-20°C under anhydrous conditions to prevent hydrolysis. Avoid freeze-thaw cycles.
  • Stability testing : Periodically assess azide reactivity (via alkyne coupling efficiency) and desthiobiotin functionality (streptavidin binding assays). Degradation products can be identified via TLC or NMR .

Methodological Considerations

Q. What steps ensure reproducibility when incorporating this compound into multi-step syntheses?

  • Document reaction parameters (time, temperature, solvent ratios).
  • Use inert atmospheres (e.g., nitrogen) for azide stability.
  • Include internal standards (e.g., fluorogenic azide probes) to quantify reaction progress .

Q. How can this compound be combined with isotopic labeling for quantitative proteomics?

Pair with heavy/light isotope tags (e.g., SILAC or TMT) during click chemistry conjugation. After streptavidin enrichment, analyze via LC-MS/MS to quantify target protein abundance. Normalize data using desthiobiotin-free controls to correct for background .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.